2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-phenoxyphenyl)acetamide
Description
This compound features a pyridopyrimidine core fused with a six-membered heterocyclic ring, substituted at the 6-position with a benzyl group and at the 2-position with a thioacetamide linker connected to a 4-phenoxyphenyl moiety. The pyridopyrimidine scaffold is known for its role in modulating kinase inhibition and anticancer activity, while the phenoxyphenyl group enhances lipophilicity and membrane permeability . The thioether linkage (-S-) in the acetamide side chain may influence metabolic stability compared to oxygen-based analogs .
Properties
CAS No. |
1110989-09-7 |
|---|---|
Molecular Formula |
C28H26N4O3S |
Molecular Weight |
498.6 |
IUPAC Name |
2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C28H26N4O3S/c33-26(29-21-11-13-23(14-12-21)35-22-9-5-2-6-10-22)19-36-28-30-25-15-16-32(18-24(25)27(34)31-28)17-20-7-3-1-4-8-20/h1-14H,15-19H2,(H,29,33)(H,30,31,34) |
InChI Key |
TUGMBXMQOUYJLY-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=C1N=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)CC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs include derivatives with variations in the heterocyclic core, substituents, and linker groups. Below is a comparative analysis based on molecular features, synthetic data, and inferred bioactivity:
Key Observations:
Core Structure Influence: The pyridopyrimidine core in the target compound differs from benzothieno-pyrimidine analogs (e.g., ), which incorporate a sulfur atom in the fused aromatic system. This modification may alter electronic properties and binding interactions in biological targets .
The phenoxyphenyl group at R2 is conserved across analogs, suggesting its critical role in maintaining affinity for shared targets (e.g., kinase ATP-binding sites).
Synthetic Feasibility :
- Yields for simpler analogs (e.g., 60% for compound 5.15 ) suggest that the introduction of bulky substituents (e.g., benzyl) in the target compound may require optimized coupling agents or reaction conditions.
Physicochemical Properties: The benzothieno-pyrimidine analogs () exhibit higher molecular weights (>490 Da) compared to pyrimidine derivatives (367 Da for compound 5.15 ), which may impact solubility and bioavailability.
Research Findings and Implications
- Biological Activity: While direct bioactivity data for the target compound is unavailable, analogs with phenoxyphenyl groups (e.g., compound 5.15 ) have been screened for antiproliferative activity using assays like MTT (). The benzyl substituent in the target compound could enhance cytotoxicity by improving cell membrane penetration.
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